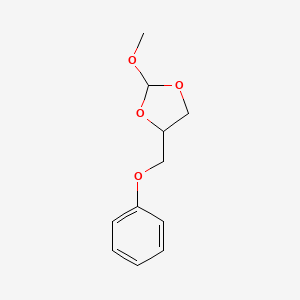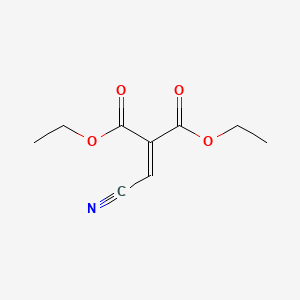
Propanedioic acid, (cyanomethylene)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, (cyanomethylene)-, diethyl ester, also known as diethyl cyanomalonate, is an organic compound with the molecular formula C8H11NO4. It is a derivative of malonic acid, where one of the hydrogen atoms on the methylene group is replaced by a cyano group. This compound is widely used in organic synthesis due to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanedioic acid, (cyanomethylene)-, diethyl ester can be synthesized through several methods. One common method involves the reaction of diethyl malonate with sodium cyanide in the presence of a base. The reaction proceeds via nucleophilic substitution, where the cyano group replaces one of the hydrogen atoms on the methylene group of diethyl malonate.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, (cyanomethylene)-, diethyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, such as amines or alcohols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, typically under basic conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted malonates.
Hydrolysis: Products include malonic acid derivatives.
Reduction: Products include amine derivatives of malonic acid.
Aplicaciones Científicas De Investigación
Propanedioic acid, (cyanomethylene)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is used in the synthesis of drugs, including anticonvulsants and sedatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propanedioic acid, (cyanomethylene)-, diethyl ester depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the cyano group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the cyano group is reduced to an amine, which can then participate in further chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Similar structure but lacks the cyano group.
Diethyl acetamidomalonate: Contains an acetamido group instead of a cyano group.
Diethyl ethylmethylmalonate: Contains an ethylmethyl group instead of a cyano group.
Uniqueness
Propanedioic acid, (cyanomethylene)-, diethyl ester is unique due to the presence of the cyano group, which imparts different reactivity and properties compared to other malonate derivatives
Propiedades
Número CAS |
64677-35-6 |
|---|---|
Fórmula molecular |
C9H11NO4 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
diethyl 2-(cyanomethylidene)propanedioate |
InChI |
InChI=1S/C9H11NO4/c1-3-13-8(11)7(5-6-10)9(12)14-4-2/h5H,3-4H2,1-2H3 |
Clave InChI |
BKZNMXDYCFWBAN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


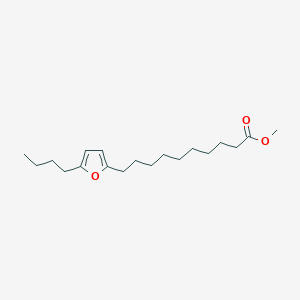
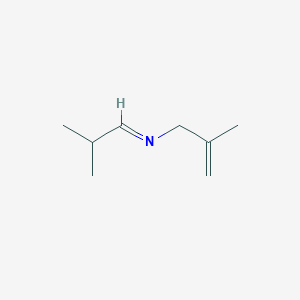
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

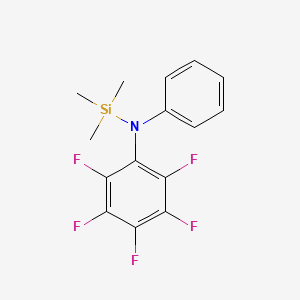
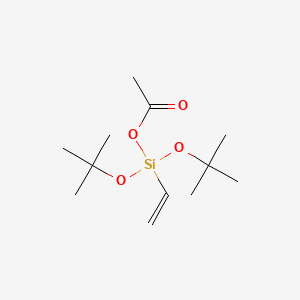
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
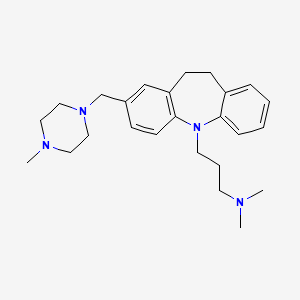

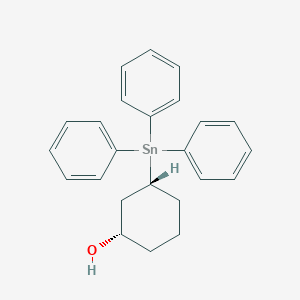
![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)

![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
